

Technical Comparison Guide: MRS2279 Cross-Reactivity Profile (P2Y1 vs. P2Y2/P2Y6)

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Compound of Interest

Compound Name: MRS2279

Cat. No.: B1241976

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Executive Summary

MRS2279 acts as a highly selective, high-affinity competitive antagonist of the P2Y1 receptor. [1][2][3][4] Extensive pharmacological profiling confirms that **MRS2279** exhibits negligible cross-reactivity with P2Y2 or P2Y6 receptors.

This guide details the mechanistic basis of this selectivity, provides comparative potency data against alternative antagonists (MRS2179, MRS2500), and outlines a self-validating experimental protocol to verify these properties in a laboratory setting.

Mechanistic Profile & Selectivity Logic[6]

The Structural Basis of Selectivity

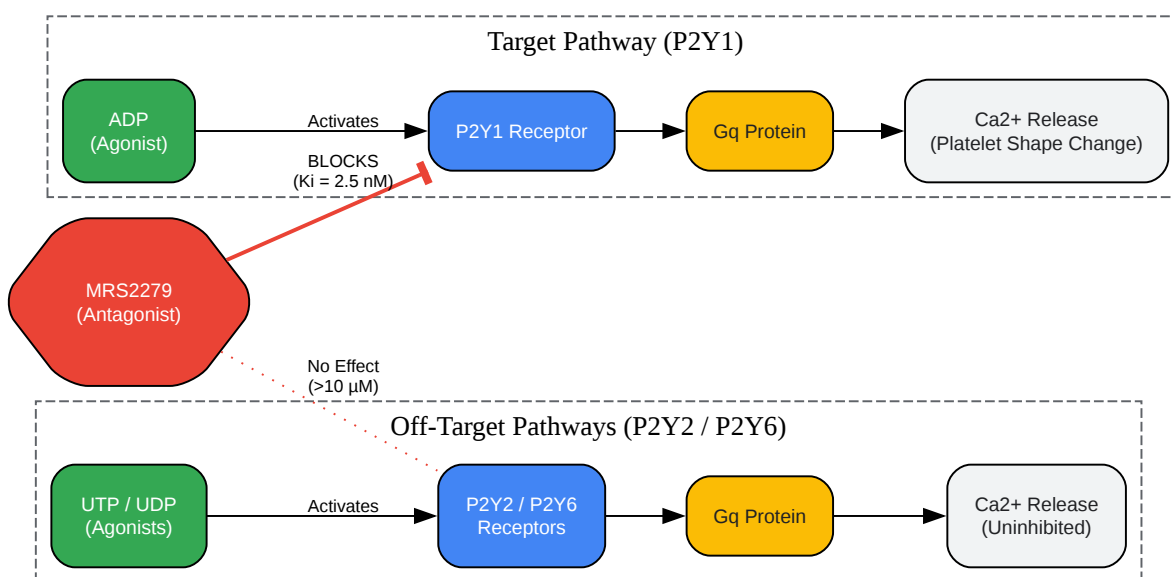
The high selectivity of **MRS2279** stems from its chemical structure: it is a (N)-methanocarba nucleotide bisphosphate.[5][6]

- **Conformational Locking:** The methanocarba ring system locks the pseudoribose moiety into a rigid "North" (N) conformation.

- Receptor Preference: The P2Y1 receptor binding pocket preferentially accommodates nucleotides in the N-conformation.[6][7] Conversely, the P2Y6 receptor has distinct steric requirements (often favoring the South conformation or specific uracil-base modifications) and lacks the pocket geometry to bind the N-locked adenine derivative effectively.
- P2Y2 Exclusion: P2Y2 receptors typically recognize UTP/ATP with specific phosphate chain orientations that **MRS2279**'s bisphosphate modification does not mimic, preventing high-affinity binding.

Signaling Pathway Intervention

All three receptors (P2Y1, P2Y2, P2Y6) couple primarily to Gq/11 proteins, leading to phospholipase C (PLC) activation and intracellular calcium release. **MRS2279** selectively interrupts this cascade only at the P2Y1 node.



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Figure 1: **MRS2279** selectively blocks P2Y1-mediated signaling while leaving P2Y2 and P2Y6 pathways intact, despite all three sharing downstream Gq effectors.

Comparative Performance Data

The following table synthesizes potency data (Ki/IC50) for **MRS2279** against its primary target and relevant off-targets, compared with other common P2Y antagonists.

Table 1: Selectivity Profile of P2Y1 Antagonists

Compound	P2Y1 Potency (Ki / IC50)	P2Y2 Activity	P2Y6 Activity	Selectivity Ratio (P2Y1 vs Off-targets)
MRS2279	2.5 nM / 52 nM	Inactive (>10 μ M)	Inactive (>10 μ M)	> 4,000-fold
MRS2179	100 nM / 300 nM	Inactive	Inactive	~100-fold
MRS2500	0.8 nM / 0.95 nM	Inactive	Inactive	> 10,000-fold
Suramin	Non-selective	Blocks (Low μ M)	Blocks (Low μ M)	Non-selective

- **MRS2279** vs. MRS2179: **MRS2279** is approximately 20-40x more potent than MRS2179 while maintaining the same high selectivity profile against P2Y2/P2Y6.
- **MRS2279** vs. MRS2500: MRS2500 is the most potent analogue (iodinated version of **MRS2279**).^[7] However, **MRS2279** remains a standard reference tool due to its established use in validating P2Y1-driven platelet aggregation without radio-labeling requirements.

Experimental Protocol: Validating Cross-Reactivity

To independently verify the lack of cross-reactivity in your specific cellular model, use the following Calcium Mobilization Assay. This protocol uses 1321N1 astrocytoma cells (which lack endogenous P2Y receptors) as the "gold standard" null background, transfected with the specific receptor of interest.

Protocol: Dual-Arm Calcium Flux Screen

Objective: Demonstrate that **MRS2279** inhibits ADP-induced Ca²⁺ flux (P2Y1) but fails to inhibit UTP/UDP-induced flux (P2Y2/P2Y6).

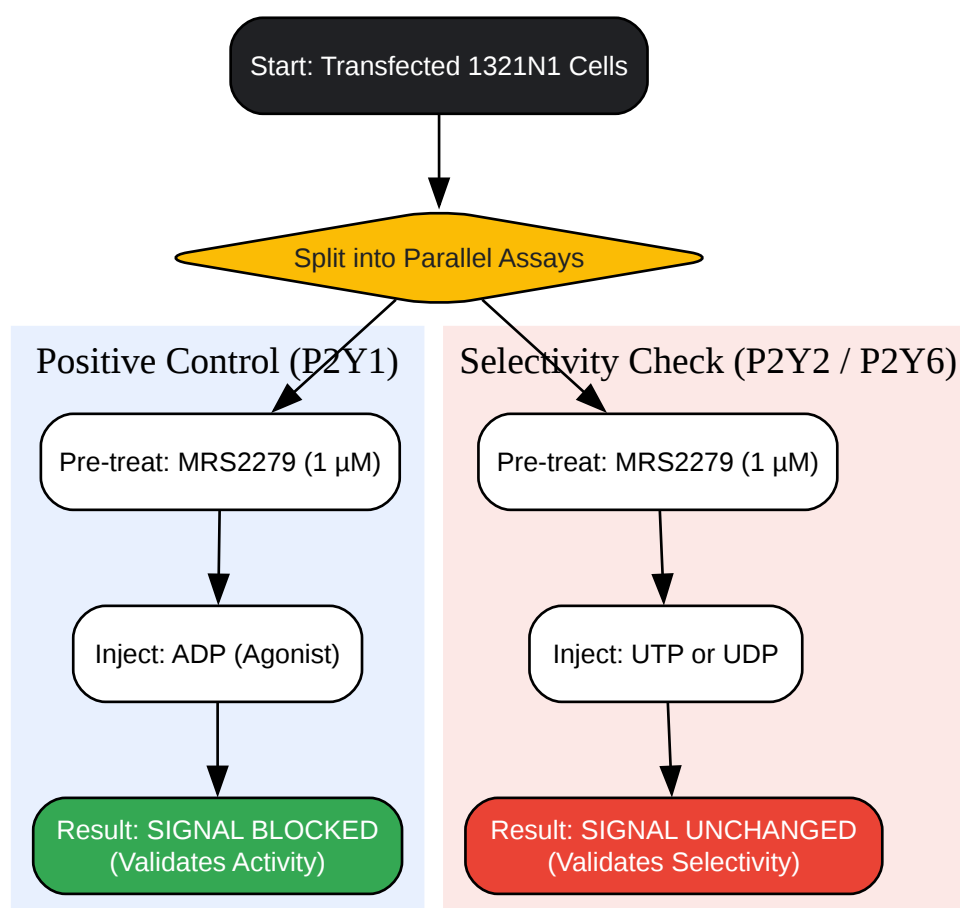
Reagents:

- Cell Lines: 1321N1-hP2Y1, 1321N1-hP2Y2, 1321N1-hP2Y6 (Stable transfectants).
- Dye: Fluo-4 AM or Fura-2 AM (Calcium indicators).
- Agonists: ADP (for P2Y1), UTP (for P2Y2), UDP (for P2Y6).[5]
- Antagonist: **MRS2279** (Stock: 10 mM in water).

Workflow:

- Cell Loading:
 - Seed cells in 96-well black-walled plates (50,000 cells/well).
 - Incubate with 2 μM Fluo-4 AM in assay buffer (HBSS + 20 mM HEPES) for 45 min at 37°C.
 - Wash cells 2x with assay buffer to remove extracellular dye.
- Antagonist Pre-incubation (The Critical Step):
 - Arm A (Control): Add Vehicle (Buffer only).
 - Arm B (Test): Add **MRS2279** (1 μM).
 - Note: 1 μM is $\sim 20\times$ the IC₅₀ for P2Y1, ensuring complete block, while still well below the threshold for non-specific effects.
 - Incubate for 15 minutes at room temperature.
- Agonist Challenge & Measurement:
 - Place plate in FLIPR or kinetic plate reader (Ex 494 nm / Em 516 nm).
 - Inject EC80 concentrations of the specific agonist:
 - P2Y1 Wells: Inject ADP (100 nM final).

- P2Y2 Wells: Inject UTP (1 μ M final).
- P2Y6 Wells: Inject UDP (1 μ M final).
- Record fluorescence for 120 seconds.
- Data Analysis (Self-Validation Criteria):
 - Valid P2Y1 Result: Arm B (**MRS2279**) fluorescence peak is <10% of Arm A (Control).
 - Valid P2Y2/6 Result: Arm B fluorescence peak is >90% of Arm A (Control). This confirms lack of cross-reactivity.[7]



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Figure 2: Experimental workflow for validating **MRS2279** selectivity using a calcium mobilization assay.

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